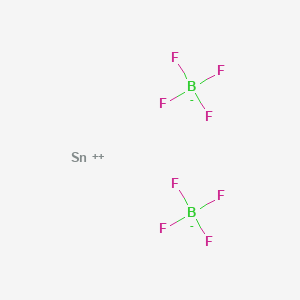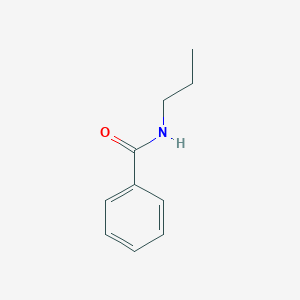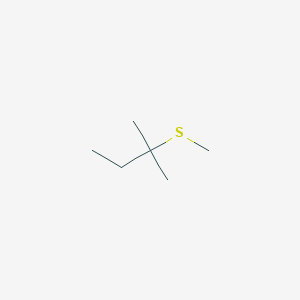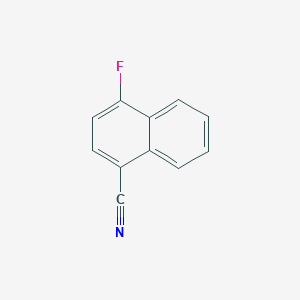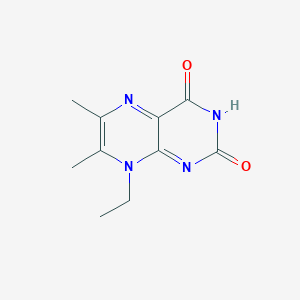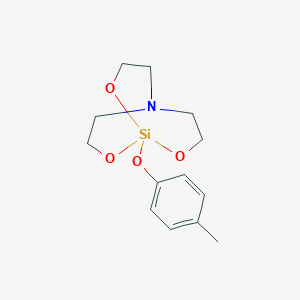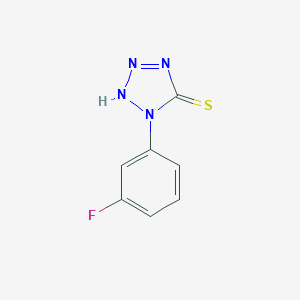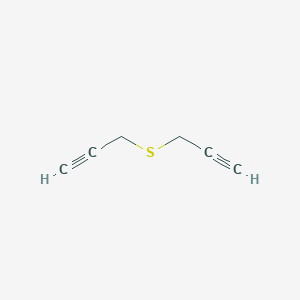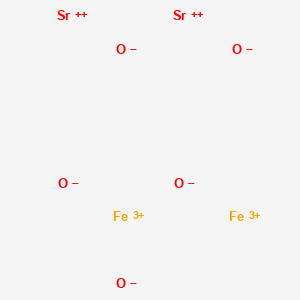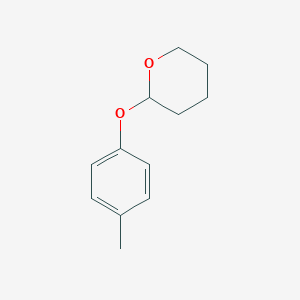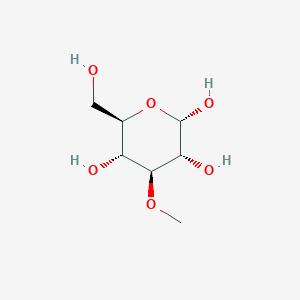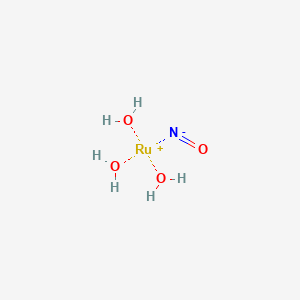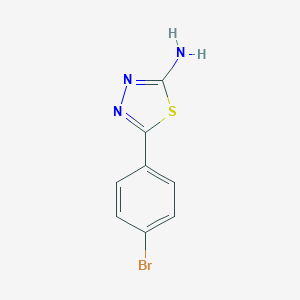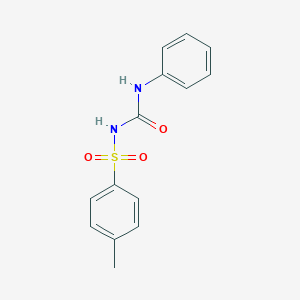
1-Phenyl-3-(p-toluenesulfonyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-(p-toluenesulfonyl)urea is a chemical compound that belongs to the class of ureas. It is commonly used in scientific research as a reagent for the synthesis of various organic compounds. This compound is also known as PTSAU, and it has a molecular formula of C14H15NO3S.
Mécanisme D'action
The mechanism of action of 1-Phenyl-3-(p-toluenesulfonyl)urea is not well understood. However, it is believed to act as a nucleophile in organic reactions, which allows it to react with other compounds and form new chemical bonds. It is also believed to act as a catalyst in some reactions, which can increase the rate of the reaction.
Effets Biochimiques Et Physiologiques
There is currently no information available on the biochemical and physiological effects of 1-Phenyl-3-(p-toluenesulfonyl)urea. However, it is important to note that this compound is not intended for use in humans or animals and should only be used in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Phenyl-3-(p-toluenesulfonyl)urea in lab experiments is its ability to selectively react with certain compounds, which can help researchers to synthesize specific organic compounds. However, one of the limitations of using this compound is that it can be difficult to handle due to its toxicity and high reactivity.
Orientations Futures
There are many potential future directions for research on 1-Phenyl-3-(p-toluenesulfonyl)urea. One possible direction is to investigate its potential as a catalyst in organic reactions, as well as its ability to selectively react with certain compounds. Another potential direction is to explore its use in the synthesis of new organic compounds with important applications in the pharmaceutical industry. Additionally, further research is needed to better understand the mechanism of action and potential biochemical and physiological effects of this compound.
Applications De Recherche Scientifique
1-Phenyl-3-(p-toluenesulfonyl)urea is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is particularly useful in the synthesis of urea derivatives, which have important applications in the pharmaceutical industry. This compound is also used in the synthesis of other organic compounds such as benzimidazoles and pyrimidines.
Propriétés
Numéro CAS |
13909-63-2 |
|---|---|
Nom du produit |
1-Phenyl-3-(p-toluenesulfonyl)urea |
Formule moléculaire |
C14H14N2O3S |
Poids moléculaire |
290.34 g/mol |
Nom IUPAC |
1-(4-methylphenyl)sulfonyl-3-phenylurea |
InChI |
InChI=1S/C14H14N2O3S/c1-11-7-9-13(10-8-11)20(18,19)16-14(17)15-12-5-3-2-4-6-12/h2-10H,1H3,(H2,15,16,17) |
Clé InChI |
BBQLCKFJEDETJU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=CC=C2 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=CC=C2 |
Pictogrammes |
Irritant; Health Hazard |
Solubilité |
41.8 [ug/mL] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

